

3-Azathalidomide: A Comprehensive Technical Guide to its Physicochemical Properties

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Compound of Interest

Compound Name: 3-Azathalidomide

CAS No.: 31804-66-7

Cat. No.: B3124321

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Azathalidomide, a structural analog of thalidomide, is a synthetic organic compound of interest within the field of medicinal chemistry. While its biological activities have been noted, a comprehensive public repository of its specific physicochemical properties is not readily available. This guide aims to provide an in-depth overview of the core physicochemical characteristics of **3-Azathalidomide**, drawing upon available data for the parent compound, thalidomide, and its analogs to offer a predictive and comparative context. Furthermore, this document details standardized experimental protocols for the determination of key physicochemical parameters, providing a methodological framework for researchers.

Identifying Information for **3-Azathalidomide**:

- CAS Number: 31804-66-7[1][2][3][4][5]
- IUPAC Name: 6-(2,6-Dioxopiperidin-3-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione[5]

Physicochemical Data Summary

Quantitative physicochemical data for **3-Azathalidomide** is not extensively reported in publicly accessible literature. To provide a valuable frame of reference, the following table summarizes the known physicochemical properties of thalidomide and its N-alkyl analogs. These compounds share a core structure with **3-Azathalidomide** and their properties can offer insights into the expected characteristics of **3-Azathalidomide**.

| Property | Thalidomide | N-Methylthalidomide | N-Propylthalidomide | N-Pentylthalidomide |
|----------------------------|---|---|---|---|
| Molecular Formula | C ₁₃ H ₁₀ N ₂ O ₄ | C ₁₄ H ₁₂ N ₂ O ₄ | C ₁₆ H ₁₆ N ₂ O ₄ | C ₁₈ H ₂₀ N ₂ O ₄ |
| Molecular Weight (g/mol) | 258.23 | 272.26 | 300.31 | 328.36 |
| Melting Point (°C) | 269-271[6] | 165-167 | 145-147 | 128-130 |
| Aqueous Solubility (µg/mL) | ~50 | ~300 | Not specified | Not specified |
| logP (Octanol/Water) | 0.65 | 1.15 | 1.95 | 2.75 |
| pKa | 10.70 (predicted) [6] | Not specified | Not specified | Not specified |

Note: Data for N-alkyl analogs are sourced from studies on their physicochemical characterization for improved percutaneous delivery.[7][8][9][10][11]

Experimental Protocols

The following are detailed methodologies for the determination of key physicochemical properties, adaptable for the characterization of **3-Azathalidomide** and other poorly soluble drug candidates.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a well-established technique for determining the thermodynamic solubility of a compound.^[12]

Materials:

- **3-Azathalidomide** (or analog)
- Deionized water (or buffer of desired pH)
- Glass vials with screw caps
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (0.22 μm)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
- Analytical balance

Procedure:

- Add an excess amount of the test compound to a glass vial.
- Add a known volume of the aqueous medium (e.g., 10 mL).
- Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
- Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
- After shaking, allow the vials to stand to let undissolved particles settle.
- Centrifuge the samples to further separate the solid and liquid phases.

- Carefully withdraw a sample from the supernatant and filter it through a 0.22 μm syringe filter.
- Dilute the filtered sample with an appropriate solvent and analyze the concentration of the dissolved compound using a validated HPLC method.
- The solubility is reported as the mean concentration from at least three replicate experiments.[\[13\]](#)

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the ionization constant (pKa) of a compound.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Materials:

- **3-Azathalidomide** (or analog)
- Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH) (e.g., 0.1 M)
- Potassium chloride (KCl) solution (for maintaining ionic strength)
- Calibrated pH meter with a combination electrode
- Magnetic stirrer and stir bar
- Burette
- Beaker

Procedure:

- Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).
- Dissolve a known amount of the test compound in a suitable solvent (e.g., a co-solvent system like water/methanol if solubility is low).
- Add the KCl solution to maintain a constant ionic strength.

- Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
- Titrate the solution with the standardized acid or base, adding the titrant in small, known increments.
- Record the pH value after each addition, allowing the reading to stabilize.
- Continue the titration past the equivalence point.
- Plot the pH versus the volume of titrant added to generate a titration curve.
- The pKa is determined from the pH at the half-equivalence point or by analyzing the inflection point of the curve.[\[16\]](#)

logP Determination (Shake-Flask Method)

The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (logP).[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

Materials:

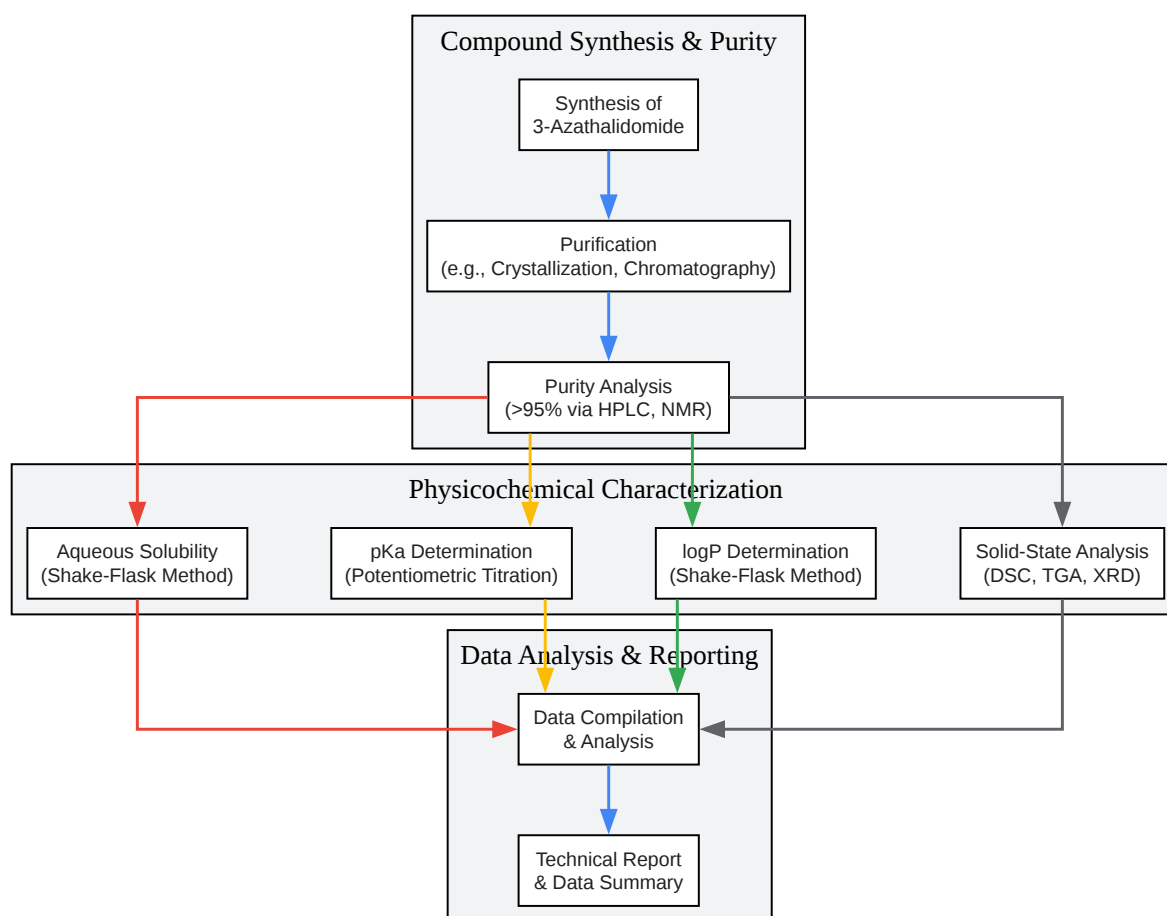
- **3-Azathalidomide** (or analog)
- n-Octanol (pre-saturated with water)
- Water (or buffer, pre-saturated with n-octanol)
- Centrifuge tubes with screw caps
- Vortex mixer
- Centrifuge
- Analytical method for quantification (e.g., HPLC-UV, NMR)

Procedure:

- Prepare pre-saturated n-octanol and aqueous phases by shaking them together for 24 hours and then allowing them to separate.

- Dissolve a small amount of the test compound in either the n-octanol or aqueous phase.
- Add a known volume of the second phase to a centrifuge tube.
- Add a known volume of the phase containing the dissolved compound.
- Seal the tube and vortex for a set period (e.g., 1-2 hours) to facilitate partitioning.
- Centrifuge the tube to ensure complete separation of the two phases.
- Carefully withdraw aliquots from both the n-octanol and aqueous layers.
- Determine the concentration of the compound in each phase using a suitable analytical method.
- Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
- The logP is the logarithm of the partition coefficient.

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